

# Application Notes and Protocols for Hair Growth Studies Using AH001

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## Compound of Interest

Compound Name: AH001

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## Introduction

**AH001** is a first-in-class selective protein degrader being investigated for the treatment of androgenetic alopecia (AGA).<sup>[1][2]</sup> Developed by AnHorn Medicines, **AH001** represents a novel therapeutic strategy by targeting and eliminating key proteins implicated in the pathophysiology of hair loss.<sup>[1][2]</sup> Unlike conventional therapies such as minoxidil and finasteride that aim to stimulate hair follicles or inhibit enzymes, **AH001** is designed to directly remove the proteins driving the miniaturization of hair follicles characteristic of AGA.<sup>[1][2]</sup> As of March 2025, **AH001** has entered Phase I clinical trials in the United States to evaluate its safety, tolerability, and pharmacokinetics.<sup>[1][2][3]</sup>

These application notes provide detailed protocols for preclinical evaluation of **AH001**'s efficacy in promoting hair growth. The described experiments are designed to assess the compound's activity in *in vitro*, *ex vivo*, and *in vivo* models, and to elucidate its mechanism of action by examining its effects on key signaling pathways involved in hair follicle cycling.

## Key Signaling Pathways in Hair Growth

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of novel hair growth modulators like **AH001**.

- Wnt/β-catenin Pathway: This pathway is a master regulator of hair follicle development and regeneration.[4] Activation of Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes that promote the proliferation and differentiation of hair follicle stem cells, initiating the anagen phase.[5][4]
- Sonic Hedgehog (SHH) Pathway: The SHH pathway is critical for hair follicle morphogenesis during embryogenesis and for activating dormant hair follicles to re-enter the anagen phase in adults.[6][7] The SHH protein acts as a signaling molecule that instructs hair follicles to grow.[6]
- Fibroblast Growth Factor (FGF) Pathway: Various FGFs and their receptors are expressed in the hair follicle and play diverse roles throughout the hair cycle.[8][9] For instance, FGF7 and FGF10 are known to be involved in initiating the anagen phase, while FGF5 is associated with the transition to the catagen phase.[8][10]

## In Vitro Efficacy Assessment

### Human Dermal Papilla Cell (hDPC) Proliferation Assay

Dermal papilla cells play a crucial role in regulating hair follicle growth. This assay assesses the effect of **AH001** on the proliferation of these cells.

Protocol:

- Cell Culture: Culture primary human dermal papilla cells (hDPCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seeding: Seed hDPCs into 96-well plates at a density of 5 x 10<sup>3</sup> cells per well and allow them to adhere overnight.
- Treatment: Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with varying concentrations of **AH001** (e.g., 0.1, 1, 10, 100 μM) and a vehicle control (e.g., DMSO). Include Minoxidil as a positive control.[11]
- Incubation: Incubate the plates for 48-72 hours.

- Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Table 1: Effect of **AH001** on hDPC Proliferation

Treatment	Concentration (µM)	Mean Absorbance (OD)	Standard Deviation	% Proliferation vs. Vehicle
Vehicle (DMSO)	-	0.85	0.05	100%
AH001	0.1	0.92	0.06	108%
AH001	1	1.15	0.08	135%
AH001	10	1.45	0.10	171%
AH001	100	1.38	0.09	162%
Minoxidil	10	1.28	0.07	151%

## Ex Vivo Efficacy Assessment

### Human Hair Follicle Organ Culture

This model allows for the study of hair growth in a system that closely mimics the *in vivo* environment.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Hair Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery.[\[15\]](#) Dissect the follicles under a stereomicroscope.
- Culture: Place individual hair follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

- Treatment: Add **AH001** at various concentrations to the culture medium. Use a vehicle control and a positive control (e.g., Minoxidil).
- Incubation: Culture the hair follicles for 7-10 days at 37°C in a 5% CO2 incubator.
- Measurement of Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope and imaging software.
- Data Analysis: Calculate the mean daily hair shaft elongation for each treatment group.

Table 2: Effect of **AH001** on Hair Shaft Elongation in Ex Vivo Hair Follicle Culture

Treatment	Concentration ( $\mu$ M)	Day 0 Length (mm)	Day 7 Length (mm)	Mean Elongation (mm/day)
Vehicle (DMSO)	-	2.1 $\pm$ 0.2	2.5 $\pm$ 0.3	0.057
AH001	1	2.2 $\pm$ 0.2	3.1 $\pm$ 0.4	0.129
AH001	10	2.1 $\pm$ 0.3	3.8 $\pm$ 0.5	0.243
AH001	100	2.2 $\pm$ 0.2	3.6 $\pm$ 0.4	0.200
Minoxidil	10	2.1 $\pm$ 0.2	3.3 $\pm$ 0.3	0.171

## In Vivo Efficacy Assessment

### C57BL/6 Mouse Hair Growth Model

The C57BL/6 mouse is a commonly used model for hair growth studies due to the synchronized hair cycle on their backs.[16][17]

Protocol:

- Animal Model: Use 7-week-old male C57BL/6 mice, which are in the telogen phase of the hair cycle.
- Depilation: Anesthetize the mice and remove the hair from a defined area on their backs using clippers and a depilatory cream.

- Treatment: Topically apply a solution of **AH001** (e.g., 0.1%, 1%, 2% in a suitable vehicle) to the depilated area daily for 21-28 days. Include a vehicle control group and a positive control group (e.g., 5% Minoxidil solution).[18]
- Monitoring Hair Growth: Visually monitor and photograph the treated area every 3-4 days. Score the hair growth based on a visual scale (e.g., 0 = no growth, 5 = complete hair coverage).
- Histological Analysis: At the end of the study, collect skin biopsies from the treated areas for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology and staging (anagen vs. telogen).
- Data Analysis: Compare the hair growth scores and the percentage of anagen hair follicles between the treatment groups.

Table 3: Effect of **AH001** on Hair Regrowth in C57BL/6 Mice

Treatment	Concentration	Mean Hair Growth Score (Day 21)	% Anagen Follicles (Day 21)
Vehicle	-	1.5 ± 0.5	25%
AH001	0.1%	2.8 ± 0.6	55%
AH001	1%	4.2 ± 0.4	85%
AH001	2%	4.0 ± 0.5	80%
Minoxidil	5%	3.8 ± 0.5	75%

## Mechanism of Action Studies

### Western Blot Analysis of Signaling Pathway Proteins

This protocol is designed to investigate the effect of **AH001** on the key signaling pathways involved in hair growth.

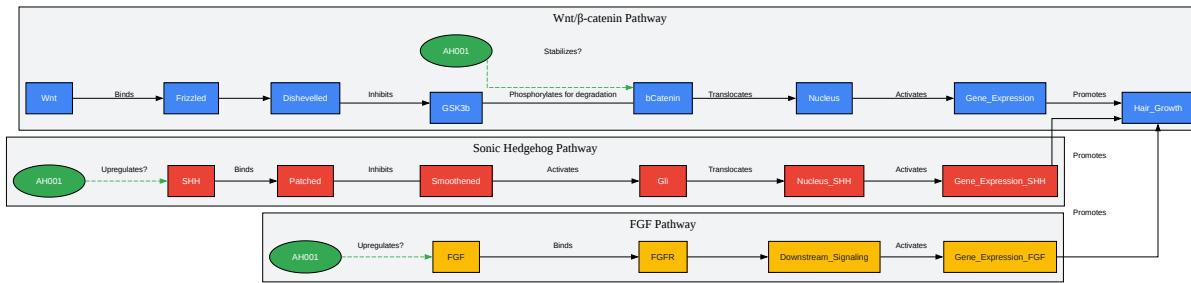
Protocol:

- Cell Culture and Treatment: Culture hDPCs and treat them with **AH001** as described in the proliferation assay protocol.
- Protein Extraction: After 24-48 hours of treatment, lyse the cells and extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g.,  $\beta$ -catenin, p- $\beta$ -catenin, SHH, Gli1, FGF7) and a loading control (e.g., GAPDH).
- Detection: Incubate with a secondary antibody conjugated to HRP and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control.

Table 4: Effect of **AH001** on Key Hair Growth Signaling Proteins in hDPCs

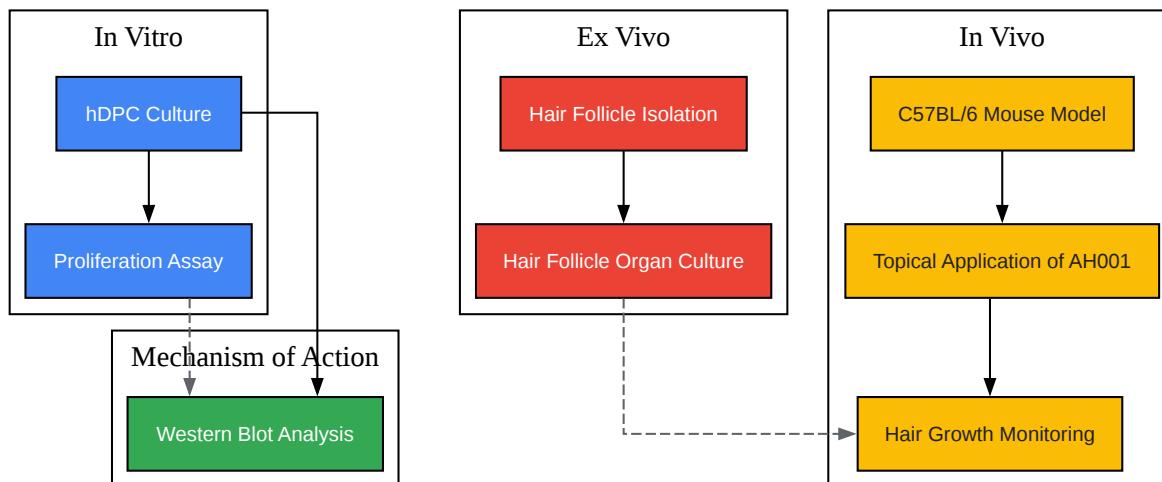
Treatment	Concentration ( $\mu$ M)	$\beta$ -catenin (Relative Expression)	SHH (Relative Expression)	FGF7 (Relative Expression)
Vehicle	-	1.0	1.0	1.0
AH001	1	1.8	1.5	1.3
AH001	10	2.5	2.1	1.9
AH001	100	2.3	1.9	1.7

## Visualizations



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Caption: Key signaling pathways regulating hair growth and potential points of intervention for **AH001**.

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Caption: Overall experimental workflow for the preclinical evaluation of **AH001**.

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Caption: Logical relationship from **AH001**'s mechanism of action to the promotion of hair growth.

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